molecular formula C6H10N2O8 B1616048 2,3,5,6-Tetrahydroxy-1,4-dinitrocyclohexane dihydrate CAS No. 37098-43-4

2,3,5,6-Tetrahydroxy-1,4-dinitrocyclohexane dihydrate

Cat. No. B1616048
CAS RN: 37098-43-4
M. Wt: 238.15 g/mol
InChI Key: QGRCHCXTJJGBKG-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrahydroxy-1,4-dinitrocyclohexane dihydrate is a chemical compound with the molecular formula C6H14N2O10 . It is also known by several synonyms such as TIMTEC-BB SBB007697 and 1,4-DIDEOXY-1,4-DINITRO-NEO-INOSITOL . The IUPAC name for this compound is 3,6-dinitrocyclohexane-1,2,4,5-tetrol .


Molecular Structure Analysis

The InChI key for this compound is QGRCHCXTJJGBKG-UHFFFAOYSA-N . The InChI string is InChI=1S/C6H10N2O8/c9-3-1 (7 (13)14)4 (10)6 (12)2 (5 (3)11)8 (15)16/h1-6,9-12H . The canonical SMILES representation is C1 (C (C (C (C (C1O)O) [N+] (=O) [O-])O)O) [N+] (=O) [O-] .


Physical And Chemical Properties Analysis

The molecular weight of 2,3,5,6-Tetrahydroxy-1,4-dinitrocyclohexane dihydrate is 274.18 . The density of this compound is 1.85g/cm3 .

Scientific Research Applications

Synthesis and Chemistry

The chemistry of cyclohexane derivatives, including the synthesis and study of their properties, has been a significant area of research. For instance, the synthesis of cyclohexane-1,2,3,4-tetraols through dihydroxylation and reduction processes has been demonstrated, providing a pathway to natural products with specific stereochemistry (Valente et al., 2009). Additionally, the synthesis and detonation properties of derivatives like 5-Amino-2,4,6-trinitro-1,3-dihydroxy-benzene, which bear structural resemblance, have been explored, offering insights into the design of energetic materials (Zhang et al., 2017).

Environmental Exposure and Plasticizers

Research has also delved into the environmental exposure to plasticizers, such as cyclohexane dicarboxylic acid diisononyl ester (DINCH), highlighting the significance of understanding the impact of cyclohexane derivatives on human health and the environment (Silva et al., 2013). The identification of new generation plasticizers involving cyclohexane structures, like DINCH, and their analysis through GC/MS and ESI/MS techniques, further underscore the relevance of cyclohexane derivatives in industrial applications (Dziwiński et al., 2017).

Catalysis and Chemical Reactions

In the field of catalysis, research has shown the high selectivity of bis(imino)pyridine iron catalysts for the hydrosilylation of cyclohexane derivatives, which is crucial for manufacturing processes like the production of low rolling resistance tires (Atienza et al., 2012). The study of bromination and other addition reactions of cyclohexadiene and its derivatives also provides valuable insights into the selectivity and mechanisms of chemical reactions involving cyclohexane frameworks (Han et al., 1999).

properties

IUPAC Name

3,6-dinitrocyclohexane-1,2,4,5-tetrol;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O8.2H2O/c9-3-1(7(13)14)4(10)6(12)2(5(3)11)8(15)16;;/h1-6,9-12H;2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPMBDKMVQVWRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1O)O)[N+](=O)[O-])O)O)[N+](=O)[O-].O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5,6-Tetrahydroxy-1,4-dinitrocyclohexane dihydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,5,6-Tetrahydroxy-1,4-dinitrocyclohexane dihydrate
Reactant of Route 2
2,3,5,6-Tetrahydroxy-1,4-dinitrocyclohexane dihydrate
Reactant of Route 3
2,3,5,6-Tetrahydroxy-1,4-dinitrocyclohexane dihydrate
Reactant of Route 4
2,3,5,6-Tetrahydroxy-1,4-dinitrocyclohexane dihydrate
Reactant of Route 5
2,3,5,6-Tetrahydroxy-1,4-dinitrocyclohexane dihydrate
Reactant of Route 6
2,3,5,6-Tetrahydroxy-1,4-dinitrocyclohexane dihydrate

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